[(2-Pyrrolidin-1-YL-1,3-thiazol-4-YL)methyl]amine dihydrochloride
Description
[(2-Pyrrolidin-1-YL-1,3-thiazol-4-YL)methyl]amine dihydrochloride (CAS No. 1209952-47-5) is a thiazole-based heterocyclic compound characterized by a 1,3-thiazole core substituted with a pyrrolidine group at position 2 and an aminomethyl group at position 4, formulated as a dihydrochloride salt . Thiazoles are sulfur- and nitrogen-containing five-membered rings known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-modulating properties . The dihydrochloride salt enhances solubility, making the compound suitable for pharmaceutical research.
Properties
IUPAC Name |
(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.2ClH/c9-5-7-6-12-8(10-7)11-3-1-2-4-11;;/h6H,1-5,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYBATITBQIEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677602 | |
| Record name | 1-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209952-47-5 | |
| Record name | 1-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Pyrrolidin-1-YL-1,3-thiazol-4-YL)methyl]amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety. Common synthetic routes include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a thioamide with an α-haloketone under acidic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the thiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-Pyrrolidin-1-YL-1,3-thiazol-4-YL)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted thiazoles and pyrrolidines, which can be further utilized in different applications.
Scientific Research Applications
[(2-Pyrrolidin-1-YL-1,3-thiazol-4-YL)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of [(2-Pyrrolidin-1-YL-1,3-thiazol-4-YL)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to other thiazole derivatives with modifications in substituents, heterocyclic attachments, and amine groups. Key structural differences influence physicochemical properties and biological activity.
Key Differentiators
- Pyrrolidine vs.
- Ethyl vs. Methyl Substituents : Ethyl groups (e.g., in ) increase lipophilicity, improving membrane permeability but possibly reducing solubility. The target’s pyrrolidine balances lipophilicity and solubility via its cyclic structure .
- Piperazine vs. Pyrrolidine : Piperazine derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity due to secondary amines, whereas pyrrolidine’s tertiary amine may favor interactions with aromatic residues in proteins.
Physicochemical Properties
- Solubility : The dihydrochloride salt form in all compounds enhances aqueous solubility, critical for in vitro assays .
- Lipophilicity : Pyrrolidine’s moderate logP (~1.5–2.0) positions the target compound between morpholine (more polar) and ethyl-substituted derivatives (more lipophilic) .
Biological Activity
[(2-Pyrrolidin-1-YL-1,3-thiazol-4-YL)methyl]amine dihydrochloride is a synthetic organic compound characterized by a pyrrolidine ring and a thiazole moiety. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structural formula includes:
- A pyrrolidine ring, which is a five-membered nitrogen-containing ring.
- A thiazole ring, which incorporates both sulfur and nitrogen atoms.
This combination enhances its chemical reactivity and biological interactions.
Table 1: Structural Features of [(2-Pyrrolidin-1-YL-1,3-thiazol-4-YL)methyl]amine Dihydrochloride
| Component | Description |
|---|---|
| Pyrrolidine | Five-membered cyclic amine |
| Thiazole | Heterocyclic compound with S and N atoms |
| Molecular Formula | C₈H₁₅Cl₂N₃S |
Biological Activity
Research indicates that compounds similar to [(2-Pyrrolidin-1-YL-1,3-thiazol-4-YL)methyl]amine dihydrochloride exhibit various biological activities:
Antimicrobial Activity
Studies suggest that thiazole derivatives can show significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains due to their ability to inhibit key enzymes involved in bacterial growth and replication.
Anticancer Potential
The compound may also possess anticancer properties. Research has highlighted that thiazole derivatives can inhibit specific proteins involved in cancer cell proliferation. For instance, inhibitors targeting HSET (KIFC1) have shown promise in inducing multipolar mitotic spindles in cancer cells, leading to cell death .
The mechanism through which [(2-Pyrrolidin-1-YL-1,3-thiazol-4-YL)methyl]amine dihydrochloride exerts its biological effects likely involves:
- Enzyme inhibition: Compounds of this class may inhibit key enzymes such as topoisomerases or kinases that are crucial for cell division and proliferation.
- Protein interaction: The compound may interact with specific proteins within the cell, altering their function and leading to therapeutic effects .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of multipolarity in cancer cells | |
| Enzyme Inhibition | Targeting key cellular enzymes |
Case Studies and Research Findings
Several studies have provided insights into the biological activity of thiazole derivatives:
- Antimicrobial Efficacy: A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against E. coli and S. aureus, highlighting their potential use as antibiotic agents.
- Cancer Cell Studies: Research on the inhibition of HSET showed that certain thiazole-based compounds could effectively induce cell death in cancer cells characterized by centrosome amplification. This was achieved by disrupting normal mitotic processes .
- In Vitro Studies: A series of in vitro assays confirmed the ability of thiazole derivatives to inhibit DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication. These findings suggest a dual-targeting approach could enhance antimicrobial efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
